N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Description
N-(3-Chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chlorophenyl group attached to the sulfonamide nitrogen, a methoxy group at the 2-position of the benzene ring, and a 1,1-dioxido-3-oxoisothiazolidin-2-yl substituent at the 5-position. The isothiazolidinone-dioxide moiety introduces a cyclic sulfonamide structure with electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S2/c1-25-14-6-5-13(19-16(20)7-8-26(19,21)22)10-15(14)27(23,24)18-12-4-2-3-11(17)9-12/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWEYUQUYVMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound is characterized by the following structural features:
- Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
- Isothiazolidinone moiety : Known for its biological activity, particularly in antimicrobial and antitumor applications.
- Methoxybenzenesulfonamide : Enhances solubility and may influence pharmacokinetics.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3O4S |
| Molecular Weight | 325.76 g/mol |
| CAS Number | [Not available] |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the isothiazolidinone structure in this compound suggests potential effectiveness against various bacterial strains.
- Mechanism of Action : The compound may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Efficacy : Preliminary studies have shown activity against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).
Antiviral Activity
Recent investigations into similar compounds have revealed antiviral properties, particularly against hepatitis B virus (HBV) and other viral pathogens. The mechanism often involves modulation of host cell factors that inhibit viral replication.
Case Study: Antiviral Efficacy
A study on related compounds demonstrated that derivatives with similar structural motifs could enhance intracellular levels of APOBEC3G, an antiviral protein that restricts viral replication. This suggests a potential pathway for this compound to exert antiviral effects.
Antitumor Activity
The compound's structural features may also confer antitumor properties. Compounds containing isothiazolidinone rings have been reported to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
Research Findings
A study investigating related isothiazolidinone compounds showed promising results in vitro against several cancer cell lines, indicating that this compound could be further explored for anticancer applications.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Likely influenced by the methoxy group enhancing solubility.
- Distribution : The chlorophenyl group may facilitate better tissue penetration.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
Toxicity Studies
Preliminary toxicity assessments are necessary to ensure safety profiles before clinical application. Studies on related sulfonamides suggest a need for careful evaluation of liver enzyme induction and potential cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
- N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): This compound shares the 2-methoxybenzenesulfonamide scaffold but differs in the chloro substituent’s position (5-chloro vs. 3-chlorophenyl in the target compound). Positional isomerism significantly alters electronic and steric properties. For instance, the para-chloro group (5-position) in this analogue may enhance π-stacking interactions in receptor binding compared to the meta-chloro (3-position) in the target compound.
- (E)-5-(3-(4-Chlorophenyl)Acryloyl)-2-Methoxybenzenesulfonamide (): This chalcone derivative replaces the isothiazolidinone-dioxide group with an acryloyl moiety. The conjugated acryloyl system may improve UV absorption properties but reduce metabolic stability compared to the cyclic sulfonamide in the target compound. Notably, this derivative exhibited potent anticancer activity against HCT-116 cells, implying that the target compound’s isothiazolidinone ring could modulate cytotoxicity through distinct mechanisms (e.g., protease inhibition) .
Functional Group Variations
- N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide (): Here, the sulfonamide nitrogen is substituted with a 5-chloro-2-methoxyphenyl group instead of 3-chlorophenyl. The tert-butyl or aryl substitutions in related compounds (e.g., (R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide from ) demonstrate how bulky N-substituents affect chirality and bioavailability.
- 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzamide (): This thiazolidinone derivative contains a sulfanylidene-thiazolidinone ring instead of the isothiazolidinone-dioxide. The thiazolidinone’s sulfur atom and lack of a dioxido group may reduce polarity, affecting solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
